molecular formula C11H21NO B4299922 1,4-dimethyldecahydroquinolin-4-ol CAS No. 54924-04-8

1,4-dimethyldecahydroquinolin-4-ol

Cat. No.: B4299922
CAS No.: 54924-04-8
M. Wt: 183.29 g/mol
InChI Key: OFUROGGOSSXCBF-UHFFFAOYSA-N
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Description

1,4-Dimethyldecahydroquinolin-4-ol is a structurally sophisticated decahydroquinoline derivative of significant interest in medicinal and organic chemistry research. The decahydroquinoline scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities . The fully saturated, fused ring system of the decahydroquinoline core presents a three-dimensional complexity that is valuable for exploring novel chemical space and for modulating the physicochemical properties of lead compounds . Researchers utilize this and related structures as key intermediates in the synthesis of more complex molecules and for the development of new synthetic methodologies, including metal-free approaches to alkaloid frameworks . The specific stereochemistry of the decahydroquinoline ring system can profoundly influence its biological interactions and physical characteristics, making it a compelling subject for stereochemical and structure-activity relationship (SAR) studies . While the specific biological profile of this compound is an area of active investigation, structurally similar quinoline and quinolin-4-one analogs are extensively documented for their diverse pharmacological potential, including as antitumor, antimicrobial, and anti-inflammatory agents . For instance, certain quinolin-4-one derivatives function as multi-target agents, exhibiting potent lipoxygenase (LOX) inhibitory activity combined with antioxidant properties, which is a relevant profile for inflammation research . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for use in humans, animals, or for diagnostic, therapeutic, or any other consumer-related applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

54924-04-8

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1,4-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol

InChI

InChI=1S/C11H21NO/c1-11(13)7-8-12(2)10-6-4-3-5-9(10)11/h9-10,13H,3-8H2,1-2H3

InChI Key

OFUROGGOSSXCBF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C2C1CCCC2)C)O

solubility

>27.5 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,4-dimethyldecahydroquinolin-4-ol with related quinoline derivatives based on molecular structure, synthesis pathways, and pharmacological profiles.

Structural Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
This compound 1-Me, 4-Me, 4-OH (decahydro core) C₁₁H₂₁NO 183.29 g/mol Fully saturated core; high stereochemical complexity
(±)-1-Pentyl-3-(tetrahydronaphthyl)quinolin-4-one (Compound 44) 1-Pentyl, 3-(tetrahydronaphthyl), 4-keto C₂₅H₃₀ClN₂O 437.97 g/mol Acylated side chain; evaluated for receptor affinity
2-Aminoquinolin-4-ol 2-NH₂, 4-OH (aromatic core) C₉H₈N₂O 160.18 g/mol Planar aromatic system; antimicrobial potential
6,7-Dimethoxyquinolin-4-ol 6-OMe, 7-OMe, 4-OH C₁₁H₁₁NO₃ 205.21 g/mol Methoxy groups enhance solubility and CNS penetration
2-(3,4-Methylenedioxyphenyl)-1-methyl-1,4-dihydroquinolin-4-one 1-Me, 2-benzodioxolyl, 4-keto C₁₇H₁₃NO₃ 291.29 g/mol Hybrid structure with fused aromatic rings

Pharmacological and Physicochemical Properties

  • Receptor Interactions: Compounds with 4-keto groups (e.g., Compound 44) show affinity for cannabinoid receptors (CB1) in preliminary studies , while methoxy-substituted derivatives (e.g., 6,7-dimethoxyquinolin-4-ol) are explored for antimalarial activity .
  • Stability: The saturated structure of this compound may confer metabolic stability over dihydroquinolin-4-ones, which are prone to oxidation .

Q & A

Q. How can synthesis of 1,4-dimethyldecahydroquinolin-4-ol be optimized for higher yields?

Methodological Answer:

  • Catalyst Selection : Ionic liquids like [bmim]BF₄ (butyl-methylimidazolium tetrafluoroborate) enhance cyclization efficiency in quinoline derivatives by stabilizing intermediates .
  • Solvent Systems : Polar aprotic solvents (e.g., dimethyl sulfoxide) improve reaction homogeneity, while dichloromethane aids in intermediate isolation .
  • Temperature Control : Stepwise heating (e.g., 150°C for 2.5 hours) minimizes side reactions in cyclization steps .

Q. What analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Basic :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at C1/C4) and confirms stereochemistry .
    • IR Spectroscopy : Identifies hydroxyl (-OH) and amine (-NH) stretches (2,800–3,500 cm⁻¹) .
  • Advanced :
    • X-Ray Crystallography : Resolves decahydroquinoline ring conformation and substituent spatial arrangements .
    • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₁H₁₉NO) with <2 ppm error .

Advanced Research Questions

Q. How do reaction mechanisms differ when using ionic liquids vs. traditional catalysts in synthesizing decahydroquinoline derivatives?

Methodological Answer:

  • Ionic Liquids : Act as dual solvent-catalysts, stabilizing zwitterionic intermediates via electrostatic interactions (e.g., in [bmim]BF₄-mediated cyclization) .
  • Traditional Acids (H₂SO₄) : Promote protonation of carbonyl groups but risk over-acidification, leading to by-products like dehydrated analogs .
  • Kinetic Studies : Use stopped-flow NMR to compare activation energies between catalytic systems .

Q. How can researchers resolve contradictions in reported bioactivity data for decahydroquinoline analogs?

Methodological Answer:

  • Standardized Assays : Replicate in vitro studies (e.g., antioxidant activity via DPPH assay) with controlled pH and temperature .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. methoxy groups) on receptor binding using molecular docking (AutoDock Vina) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile divergent IC₅₀ values across studies .

Q. What strategies mitigate regioselectivity challenges during functionalization of the decahydroquinoline core?

Methodological Answer:

  • Directing Groups : Install temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to C3 or C8 positions .
  • Computational Modeling : Use DFT (Density Functional Theory) to predict reactive sites based on electron density maps .
  • Microwave-Assisted Synthesis : Enhances regioselectivity by reducing reaction time (e.g., 30 mins vs. 24 hrs) .

Q. How can stability issues (e.g., oxidation) of this compound be addressed during storage?

Methodological Answer:

  • Inert Atmospheres : Store under argon or nitrogen to prevent hydroxyl group oxidation .
  • Lyophilization : Freeze-dry aqueous solutions to avoid hydrolysis at room temperature .
  • Stability-Indicating HPLC : Monitor degradation products using C18 columns and UV detection (λ=254 nm) .

Methodological Resources

  • Synthetic Protocols : Step-by-step guidelines for ionic liquid-mediated cyclization .
  • Crystallography Data : CIF files for 2-(4-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one (CCDC 980123) .
  • Toxicity Screening : EPA DSSTox guidelines for quinoline derivatives .

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